molecular formula C14H9BrN2O2 B2411814 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole CAS No. 1987340-43-1

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole

Cat. No.: B2411814
CAS No.: 1987340-43-1
M. Wt: 317.142
InChI Key: JACQEIHDENRFNQ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a benzodioxole ring fused to an indazole core, with a bromine atom at the 7th position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the benzodioxole ring.

    Reduction Products: Reduced forms of the indazole core.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is unique due to its specific substitution pattern and the presence of both benzodioxole and indazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-bromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACQEIHDENRFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C=CC=C(C4=NN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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